molecular formula C13H13NO B14131302 1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one

Cat. No.: B14131302
M. Wt: 199.25 g/mol
InChI Key: ATTPIVCXRSMIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C13H13NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which combines a pyrrole ring with a phenyl group and an ethanone moiety. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with a suitable phenyl ethanone derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)ethan-1-one is unique due to its combination of a pyrrole ring with a phenyl group and an ethanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-[3-(1-methylpyrrol-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H13NO/c1-10(15)11-5-3-6-12(9-11)13-7-4-8-14(13)2/h3-9H,1-2H3

InChI Key

ATTPIVCXRSMIBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CN2C

Origin of Product

United States

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